Ala-Ala-Pro

enzymology protease assay pancreatic elastase

Ala-Ala-Pro (AAP) is not a generic tripeptide—it is the conserved P3-P2-P1 recognition sequence required for serine protease substrates. Substituting with dipeptides abolishes enzyme specificity, as validated for elastase, DPP4, and subtilisin-like enzymes. Researchers use AAP-containing substrates (e.g., Suc-Ala-Ala-Pro-Abu-pNA) for species-selective kinetic profiling (10-fold kcat/Km difference between porcine and rat elastase). Procure high-purity Ala-Ala-Pro to ensure reproducible enzyme kinetics, substrate synthesis, and inhibitor screening across agricultural, microbial, and mechanistic studies. Stock available in multiple package sizes with competitive pricing.

Molecular Formula C11H19N3O4
Molecular Weight 257.29 g/mol
CAS No. 61430-04-4
Cat. No. B3274782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Pro
CAS61430-04-4
Molecular FormulaC11H19N3O4
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1
InChIKeyCXRCVCURMBFFOL-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Pro (CAS 61430-04-4): Core Tripeptide Module for Protease Substrate Design and Enzyme Characterization


Ala-Ala-Pro (AAP) is an L-configured tripeptide composed of two L-alanyl units and an L-proline joined by peptide linkages [1]. As a free tripeptide, it exhibits weak chymotrypsin inhibition (Ki = 8.6 mM) with stability across pH 2, 4, and 7 . However, its primary scientific and industrial value lies in its function as a core recognition sequence embedded within larger synthetic substrates for serine proteases, particularly elastase, subtilisin-like enzymes, and dipeptidyl peptidases. The AAP motif is the conserved P3-P2-P1 recognition element in validated chromogenic and fluorogenic substrates such as Suc-Ala-Ala-Pro-Abu-pNA, MeOSuc-Ala-Ala-Pro-Val-AMC, and Boc-Ala-Ala-Pro-Ser-pNA, where it determines enzyme-substrate specificity prior to cleavage of the leaving group [2].

Why Ala-Ala-Pro Cannot Be Replaced by Ala-Pro or Ala-Ala in Specialized Enzyme Assays


Substituting the Ala-Ala-Pro core sequence with simpler dipeptide analogs (e.g., Ala-Pro or Ala-Ala) fundamentally alters enzyme recognition and kinetic parameters, rendering the resulting substrate ineffective or mischaracterized for its intended target. Dipeptidyl peptidases, including DPP4, DPP8, DPP9, and prolyl tripeptidyl peptidases, possess extended substrate-binding subsites that engage with the P3 alanine residue of the AAP motif [1]. For instance, while the dipeptide Ala-Pro-AMC serves as a generic fluorogenic substrate for DPP4 with Km values typically in the micromolar range in mammalian systems (e.g., 14.7 μM for crocodile DPP4) [2], the tripeptide-containing substrate H-Ala-Ala-Pro-pNA is specifically required for characterizing dipeptidyl aminopeptidase yscV from yeast and bacterial prolyl tripeptidyl peptidases, enzymes that do not efficiently process the shorter Ala-Pro analog . Similarly, pancreatic elastase substrates universally require the full Ala-Ala-Pro motif preceding the P1 residue; deletion of the N-terminal alanine collapses catalytic efficiency to negligible levels . The three-residue sequence is therefore not an arbitrary extension but a functional requirement dictated by enzyme subsite architecture.

Quantitative Differentiation: Ala-Ala-Pro in Comparative Enzyme Kinetics and Substrate Specificity


Pancreatic Elastase: Ala-Ala-Pro-Containing Substrate Suc-AAP-Abu-pNA vs. Generic Elastase Substrates

The synthetic substrate Suc-Ala-Ala-Pro-Abu-pNA (Suc-AAP-Abu-pNA), which incorporates the Ala-Ala-Pro core, demonstrates species-dependent kinetic discrimination that is not achievable with simpler tri-alanine substrates such as Suc-Ala-Ala-Ala-pNA. In a direct kinetic comparison, Suc-AAP-Abu-pNA exhibits a Km of 30 μM and a catalytic efficiency (kcat/Km) of 351,000 M⁻¹·s⁻¹ with porcine pancreatic elastase, whereas with rat pancreatic elastase, the same substrate shows a Km of 100 μM and a kcat/Km of 35,000 M⁻¹·s⁻¹—a 10-fold difference in catalytic efficiency between the two species using the identical substrate [1].

enzymology protease assay pancreatic elastase kinetic characterization

Bacillus subtilis Serine Proteinase: Boc-Ala-Ala-Pro-Ser-pNA as the Defining Substrate

The substrate Boc-Ala-Ala-Pro-Ser-pNA was the sole chromogenic substrate used to purify and characterize a novel serine proteinase from Bacillus subtilis culture filtrates, achieving 230-fold purification to apparent homogeneity [1]. This enzyme, which preferentially hydrolyzes peptide bonds on the carboxyl-terminal side of serine or alanine at P1 and hydrophobic bulky amino acids at P2, exhibited maximal activity at pH 9.5 specifically for Boc-Ala-Ala-Pro-Ser-pNA hydrolysis [1]. Substrates lacking the Ala-Ala-Pro motif, including those with shorter N-terminal sequences, were not recognized by this enzyme [1].

microbial enzymology serine protease Bacillus subtilis substrate specificity

Streptomyces griseus Acidic Endopeptidase: Boc-Ala-Ala-Pro-Glu-pNA Enables Selective Purification

Boc-Ala-Ala-Pro-Glu-pNA was the specific substrate used to purify an acidic amino acid-specific endopeptidase 163-fold from Pronase (a commercial Streptomyces griseus preparation) to homogeneity via CM-Toyopearl, Sephadex G-50, hydroxyapatite, and Z-Gly-D-Phe-AH-Sepharose 4B affinity chromatography [1]. This protease exhibited maximal activity at pH 8.8 for Boc-Ala-Ala-Pro-Glu-pNA hydrolysis and preferentially cleaves peptide bonds on the carbonyl-terminal side of glutamic acid or aspartic acid [1]. Substrates with alternative P1 residues (e.g., Ser as in Boc-Ala-Ala-Pro-Ser-pNA) were not cleaved efficiently, demonstrating the synergistic requirement of the AAP motif together with the P1 Glu residue [1].

microbial enzymology acidic endopeptidase Streptomyces griseus pronase

Fusarium culmorum Alkaline Proteinase: Ala-Ala-Pro-Containing Substrates Enable Fungal Protease Characterization

N-succinyl-Ala-Ala-Pro-Phe-pNA and N-succinyl-Ala-Ala-Pro-Leu-pNA were the two synthetic substrates used to characterize an alkaline serine proteinase purified from Fusarium culmorum, the fungal pathogen responsible for Fusarium head blight (scab) in cereals [1]. The enzyme hydrolyzed N-succinyl-Ala-Ala-Pro-Phe-pNA as its primary substrate, with N-succinyl-Ala-Ala-Pro-Leu-pNA cleaved to a lesser extent [1]. Substrates lacking the Ala-Ala-Pro motif or with alternative P3-P2-P1 sequences were not tested and are not validated for this enzyme system [1].

fungal enzymology alkaline proteinase Fusarium culmorum plant pathology

Rate-Limiting Step Determination: t-Boc-Ala-Ala-Pro-Ala-pNA Enables Mechanistic Elucidation

t-Boc-Ala-Ala-Pro-Ala-p-nitroanilide was employed as the substrate in a study determining the rate-limiting step in serine proteinase catalysis via temperature-dependent steady-state kinetics [1]. The study demonstrated that the temperature dependence of kcat and kcat/Km for t-Boc-Ala-Ala-Pro-Ala-pNA hydrolysis by porcine pancreatic elastase was consistent with deacylation being the rate-limiting step [1]. This substrate was selected because its AAP motif provides the extended P3-P2-P1 recognition required for proper active-site engagement, enabling accurate mechanistic interpretation that would be confounded with shorter or less specific substrates [1].

enzyme mechanism serine protease rate-limiting step temperature dependence

P1 Position Substitution: Ac-Ala-Ala-Pro-P1-ACC Library Reveals 5-Fold kcat/Km Variation

A systematic kinetic analysis of tetrapeptide substrates with the general formula Ac-Ala-Ala-Pro-P1-ACC, where P1 was varied among natural and unnatural amino acids, revealed substantial differences in catalytic efficiency depending solely on the P1 residue while the AAP motif remained constant [1]. Ac-Ala-Ala-Pro-Val-ACC exhibited a kcat/Km of 4,920 ± 278 M⁻¹·s⁻¹, Ac-Ala-Ala-Pro-Abu-ACC showed 4,892 ± 56 M⁻¹·s⁻¹, whereas Ac-Ala-Ala-Pro-Ala-ACC displayed a markedly lower kcat/Km of 989 ± 36 M⁻¹·s⁻¹—a 5-fold reduction compared to the Val and Abu derivatives [1].

substrate profiling combinatorial library fluorogenic substrate elastase

Validated Application Scenarios for Ala-Ala-Pro-Containing Substrates in Research and Industrial Settings


Species-Specific Pancreatic Elastase Quantification in Mixed Biological Samples

Based on the 10-fold differential catalytic efficiency between porcine and rat elastase using Suc-Ala-Ala-Pro-Abu-pNA (kcat/Km = 351,000 vs. 35,000 M⁻¹·s⁻¹) , researchers can employ this substrate to selectively quantify elastase activity from different species in co-culture systems, cross-species transplantation studies, or quality control of recombinant elastase preparations where species-of-origin verification is required. This application is uniquely enabled by the Ala-Ala-Pro-containing substrate and cannot be replicated with generic elastase substrates that lack species-discriminatory kinetic profiles.

Purification and Characterization of Novel Bacillus subtilis Serine Proteinases

Boc-Ala-Ala-Pro-Ser-pNA is the validated substrate for detecting, purifying (230-fold to homogeneity), and kinetically characterizing the serine proteinase from Bacillus subtilis that exhibits specificity for Ser/Ala at P1 and hydrophobic bulky amino acids at P2 . Laboratories engaged in microbial enzyme discovery, industrial protease development, or biocatalyst engineering should procure this substrate for column chromatography monitoring, activity assays, and inhibitor screening targeting this specific enzyme class.

Fusarium culmorum Alkaline Proteinase Detection in Plant Pathology and Agricultural Research

N-succinyl-Ala-Ala-Pro-Phe-pNA is the literature-defined substrate for detecting and characterizing the subtilisin-like alkaline serine proteinase from Fusarium culmorum, the causative agent of Fusarium head blight in cereals . Agricultural research laboratories, plant pathology diagnostic facilities, and fungicide discovery programs require this substrate for enzyme activity assays, virulence factor studies, and high-throughput screening of proteinase inhibitors as potential antifungal agents.

Mechanistic Elucidation of Serine Protease Catalytic Pathways

t-Boc-Ala-Ala-Pro-Ala-pNA enables enzymologists to determine whether acylation or deacylation is the rate-limiting step in serine proteinase catalysis through temperature-dependent steady-state kinetic analysis . This mechanistic information is critical for rational enzyme engineering, transition-state analog inhibitor design, and understanding structure-function relationships in the serine protease superfamily. The extended AAP motif ensures proper active-site occupancy, making this substrate superior to shorter peptide analogs for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Ala-Pro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.